molecular formula C10H11NO4 B1675680 4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid CAS No. 198419-91-9

4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid

Cat. No. B1675680
M. Wt: 209.2 g/mol
InChI Key: SGIKDIUCJAUSRD-QMMMGPOBSA-N
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Patent
US05863947

Procedure details

A stirred mixture of 5-(4-cyano-2-methylphenyl)hydantoin (1.1 g, 5.2 mmol) in aqueous sodium hydroxide (2M, 12 ml) was heated to 120° C. for 17 hours in a PTFE lined stainless steel sealed reaction vessel. The cooled mixture was acidified with glacial acetic acid (1.4 ml) and chromatographed on ion exchange (Dowex 50×8-100 resin). The column was eluted sequentially with water, tetrahydrofuran-water (1:1), water and 10% pyridine in water. Fractions collected from the pyridine-water elution were combined and evaporated to dryness, redissolved in water and freeze-dried to give the title compound as a white powder, m.p. >250° C.
Name
5-(4-cyano-2-methylphenyl)hydantoin
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C1[CH:8]=[CH:7][C:6]([CH:9]2[NH:13]C(=O)N[C:10]2=[O:15])=[C:5]([CH3:16])[CH:4]=1)#N.[C:17]([OH:20])(=[O:19])[CH3:18].[OH-:21].[Na+]>>[C:17]([C:18]1[CH:8]=[CH:7][C:6]([CH:9]([C:10]([OH:15])=[O:21])[NH2:13])=[C:5]([CH3:16])[CH:4]=1)([OH:20])=[O:19] |f:2.3|

Inputs

Step One
Name
5-(4-cyano-2-methylphenyl)hydantoin
Quantity
1.1 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)C1C(NC(N1)=O)=O)C
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
reaction vessel
CUSTOM
Type
CUSTOM
Details
chromatographed on ion exchange (Dowex 50×8-100 resin)
WASH
Type
WASH
Details
The column was eluted sequentially with water, tetrahydrofuran-water (1:1), water and 10% pyridine in water
CUSTOM
Type
CUSTOM
Details
Fractions collected from the pyridine-water elution
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in water
CUSTOM
Type
CUSTOM
Details
freeze-dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC(=C(C=C1)C(N)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05863947

Procedure details

A stirred mixture of 5-(4-cyano-2-methylphenyl)hydantoin (1.1 g, 5.2 mmol) in aqueous sodium hydroxide (2M, 12 ml) was heated to 120° C. for 17 hours in a PTFE lined stainless steel sealed reaction vessel. The cooled mixture was acidified with glacial acetic acid (1.4 ml) and chromatographed on ion exchange (Dowex 50×8-100 resin). The column was eluted sequentially with water, tetrahydrofuran-water (1:1), water and 10% pyridine in water. Fractions collected from the pyridine-water elution were combined and evaporated to dryness, redissolved in water and freeze-dried to give the title compound as a white powder, m.p. >250° C.
Name
5-(4-cyano-2-methylphenyl)hydantoin
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C1[CH:8]=[CH:7][C:6]([CH:9]2[NH:13]C(=O)N[C:10]2=[O:15])=[C:5]([CH3:16])[CH:4]=1)#N.[C:17]([OH:20])(=[O:19])[CH3:18].[OH-:21].[Na+]>>[C:17]([C:18]1[CH:8]=[CH:7][C:6]([CH:9]([C:10]([OH:15])=[O:21])[NH2:13])=[C:5]([CH3:16])[CH:4]=1)([OH:20])=[O:19] |f:2.3|

Inputs

Step One
Name
5-(4-cyano-2-methylphenyl)hydantoin
Quantity
1.1 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)C1C(NC(N1)=O)=O)C
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
reaction vessel
CUSTOM
Type
CUSTOM
Details
chromatographed on ion exchange (Dowex 50×8-100 resin)
WASH
Type
WASH
Details
The column was eluted sequentially with water, tetrahydrofuran-water (1:1), water and 10% pyridine in water
CUSTOM
Type
CUSTOM
Details
Fractions collected from the pyridine-water elution
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in water
CUSTOM
Type
CUSTOM
Details
freeze-dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC(=C(C=C1)C(N)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.